molecular formula C16H16N8O B2617833 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1226427-36-6

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2617833
CAS RN: 1226427-36-6
M. Wt: 336.359
InChI Key: RGVWHSLEADHYBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process typically involves the use of specific catalysts and solvents, and the reaction conditions are carefully controlled to ensure the desired product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a pyridazine ring, a piperazine ring, and a pyrazine ring. The exact spatial arrangement of these rings and the associated functional groups can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It has a molecular weight of 336.359. Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment.

Compound Design and Evaluation: Researchers designed a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.

Key Findings:

Other Potential Biological Activities

Pyridazine and Pyridazinone Derivatives:
  • Pyridazine and pyridazinone derivatives, including our compound of interest, have shown a wide range of pharmacological activities:

Structural Modifications

3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives:

Future Directions

The compound and its derivatives could be further investigated for their potential applications, particularly in the field of medicinal chemistry. For instance, their anti-tubercular activity could be explored further . Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more detail.

properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWHSLEADHYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

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